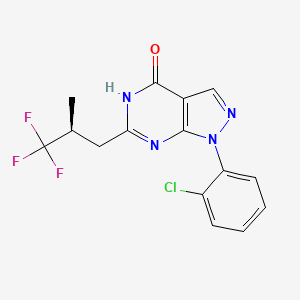

(S)-BAY 73-6691

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111034 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794568-91-5 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-BAY 73-6691: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). In the neuronal context, inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP, thereby modulating the cGMP/Protein Kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway. This modulation has been demonstrated to have significant downstream effects, including neuroprotection against amyloid-β (Aβ)-induced toxicity, enhancement of synaptic plasticity, and reduction of tau hyperphosphorylation. These actions collectively suggest a therapeutic potential for this compound in neurodegenerative disorders such as Alzheimer's disease. This guide provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: PDE9A Inhibition and cGMP Modulation

The primary molecular target of this compound is the phosphodiesterase 9A (PDE9A) enzyme. PDE9A is a high-affinity, cGMP-specific phosphodiesterase predominantly expressed in the brain, including key regions for cognition such as the hippocampus and cortex.[1] By selectively inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within neurons.[1][2] This elevation of intracellular cGMP is the initiating event for the subsequent downstream effects.

The signaling cascade proceeds through the activation of Protein Kinase G (PKG) by the elevated cGMP levels. Activated PKG, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, learning, and memory.[3][4][5]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE9A |

| PDE9A | 55 | - |

| PDE1C | 1400 | ~25-fold |

| PDE2A | >4000 | >72-fold |

| PDE3B | >4000 | >72-fold |

| PDE4B | >4000 | >72-fold |

| PDE5A | >4000 | >72-fold |

| PDE7B | >4000 | >72-fold |

| PDE8A | >4000 | >72-fold |

| PDE10A | >4000 | >72-fold |

| PDE11A | 2600 | ~47-fold |

| Data sourced from Wunder et al. (2005).[2] |

Table 2: Effects of this compound on Neuronal Function

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Rat Hippocampal Slices | Early Long-Term Potentiation (LTP) | 10 µM this compound | Enhanced early LTP after weak tetanic stimulation. | [4][5] |

| Aβ25-35-treated SH-SY5Y cells | Cell Viability | 50-200 µg/mL this compound | Dose-dependent attenuation of Aβ-induced cytotoxicity. | [6] |

| Aβ25-35-treated SH-SY5Y cells | Oxidative Stress | 50-200 µg/mL this compound | Dose-dependent attenuation of Aβ-induced oxidative stress. | [6] |

| Aβ25-35-treated PC12 cells | Neuroapoptosis & Neuroinflammation | Not specified | Reduced neuroapoptosis and neuroinflammation. | [3] |

| Aβ25-35-treated PC12 cells | Tau Phosphorylation | Not specified | Inhibited phosphorylation of tau. | [3] |

| APP transgenic tg2576 mice | Hippocampal cGMP levels | Not specified | Enhanced cGMP levels. | [7] |

Key Experimental Protocols

Measurement of Intracellular cGMP Levels (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in neuronal cell lysates or brain tissue homogenates.

-

Materials:

-

Neuronal cells or brain tissue

-

0.1 M HCl

-

cGMP ELISA kit (e.g., from Enzo Life Sciences, with acetylation protocol for enhanced sensitivity)[8]

-

BCA protein assay kit

-

-

Procedure:

-

Sample Preparation:

-

Cells: Aspirate culture medium, wash with ice-cold PBS, and lyse in 0.1 M HCl. Incubate for 10-20 minutes at room temperature. Scrape cells, transfer to a microcentrifuge tube, and centrifuge at >600 x g for 10 minutes at 4°C. Collect the supernatant.[9]

-

Tissue: Flash-freeze brain tissue in liquid nitrogen and grind to a fine powder. Homogenize in 0.1 M HCl. Centrifuge to pellet debris and collect the supernatant.[10]

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

ELISA:

-

Follow the manufacturer's instructions for the cGMP ELISA kit. Typically, this involves adding standards and samples to an antibody-coated plate, followed by a cGMP-horseradish peroxidase (HRP) conjugate and a primary antibody.

-

After incubation and washing, a substrate is added, and the colorimetric change is measured at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration.

-

For increased sensitivity, an acetylation step is performed on the samples and standards prior to the assay, as per the kit's instructions.[8]

-

-

Western Blot Analysis of pCREB and p-Tau

This protocol details the detection of phosphorylated CREB and tau in neuronal cell lysates.

-

Materials:

-

Neuronal cell lysates

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-pCREB, anti-p-tau Ser396/404, anti-total CREB, anti-total tau)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein to the total protein.

-

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices.

-

Materials:

-

Rodent brain

-

Ice-cold artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Interface recording chamber

-

Stimulating and recording electrodes

-

Data acquisition system

-

-

Procedure:

-

Slice Preparation: Rapidly dissect the hippocampus in ice-cold aCSF and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.

-

Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording:

-

Transfer a slice to the recording chamber, perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

-

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[11]

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes after induction to measure the potentiation.

-

This compound Application: The compound is typically applied to the perfusion buffer before and during LTP induction to assess its effects.[12]

-

Aβ-Induced Cytotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against Aβ-induced cell death.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ25-35 or Aβ1-42 peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

-

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Add Aβ peptide (e.g., 20 µM Aβ25-35) to the wells and incubate for 24-48 hours.[6]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

-

Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

Downstream Neuronal Effects

The activation of the cGMP/PKG/CREB pathway by this compound culminates in several beneficial effects in neuronal models of neurodegeneration.

Neuroprotection

This compound has been shown to exert neuroprotective effects in in vitro models of Alzheimer's disease. It can reduce neuroapoptosis and neuroinflammation triggered by Aβ peptides.[3] Furthermore, it attenuates Aβ-induced oxidative stress, a key pathological feature of neurodegenerative diseases.[6]

Enhancement of Synaptic Plasticity

A crucial finding is the ability of this compound to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. In hippocampal slices from aged rats, 10 µM of the compound increased basal synaptic transmission and enhanced early LTP.[4][5] Importantly, it can also restore LTP that has been impaired by Aβ oligomers, suggesting a direct counteraction of Aβ-induced synaptic dysfunction.[7]

Reduction of Tau Hyperphosphorylation

In cellular models, this compound has been observed to inhibit the hyperphosphorylation of the tau protein.[3] This effect is significant as hyperphosphorylated tau is the primary component of neurofibrillary tangles, another hallmark of Alzheimer's disease. The reduction in tau pathology is believed to be mediated by the cGMP/PKG/CREB pathway.[3]

Conclusion

This compound acts as a selective inhibitor of PDE9A in neurons, leading to an increase in intracellular cGMP levels. This, in turn, activates the cGMP/PKG/CREB signaling pathway, resulting in a cascade of beneficial downstream effects, including neuroprotection, enhancement of synaptic plasticity, and reduction of tau hyperphosphorylation. The data gathered from a range of in vitro and in vivo models strongly support the therapeutic potential of targeting PDE9A with this compound for the treatment of neurodegenerative diseases characterized by cognitive decline, such as Alzheimer's disease. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

The Function of PDE9A Inhibition by (S)-BAY 73-6691: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and mechanism of (S)-BAY 73-6691, a selective inhibitor of phosphodiesterase 9A (PDE9A). The document details the core mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in its preclinical evaluation.

Core Mechanism of Action: Potentiating cGMP Signaling

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific enzyme that plays a crucial role in regulating intracellular signal transduction by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP) to its inactive monophosphate form, 5'-GMP.[1][2] PDE9A is highly expressed in the brain, particularly in regions associated with learning and memory such as the hippocampus, cortex, and striatum.[3][4]

The primary function of this compound as a PDE9A inhibitor is to prevent the degradation of cGMP.[1] By selectively binding to and inhibiting the catalytic activity of the PDE9A enzyme, this compound causes an elevation of intracellular cGMP levels. This accumulation potentiates downstream signaling cascades that are dependent on cGMP, most notably the Protein Kinase G (PKG) pathway.[5][6] Enhanced activation of this pathway has significant implications for various physiological processes, including synaptic plasticity, neuroprotection, and vasodilation.[1][7]

While cGMP synthesis is canonically driven by nitric oxide (NO) activating soluble guanylate cyclase (sGC), some studies suggest that PDE9A regulates a pool of cGMP that is independent of NO signaling, potentially involving natriuretic peptide-stimulated particulate guanylate cyclase (pGC).[5][8][9] This distinction is critical for understanding the specific therapeutic contexts in which PDE9A inhibitors may be effective.

Key Signaling Pathway: PDE9A in the cGMP/PKG/CREB Cascade

The pro-cognitive effects of PDE9A inhibition are largely attributed to the enhancement of the cGMP/PKG/CREB signaling pathway. In neuronal cells, elevated cGMP levels resulting from PDE9A inhibition lead to the activation of PKG. Activated PKG, in turn, phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[6][10] Phosphorylated CREB promotes the expression of genes crucial for synaptic plasticity, long-term potentiation (LTP), and memory formation.[11][12]

Quantitative Pharmacological Data

This compound is the less potent enantiomer of the racemate BAY 73-6691, with the (R)-enantiomer showing approximately four times greater affinity for the PDE9A enzyme.[13][14] The compound exhibits high selectivity for PDE9A over other phosphodiesterase families.[15]

| Compound | Target Enzyme | IC50 (nM) | Notes | Reference(s) |

| This compound | Human PDE9A | 88 | The less potent enantiomer. | [14] |

| (R)-BAY 73-6691 | Human PDE9A | 22 | The more potent enantiomer. | [14] |

| BAY 73-6691 (racemate) | Human PDE9A | 55 | First potent and selective PDE9 inhibitor characterized. | [15][16] |

| BAY 73-6691 (racemate) | Murine PDE9A | 100 | Shows high potency in rodent models. | [15][16] |

Experimental Protocols and Preclinical Evidence

Preclinical studies in rodent models have demonstrated the pro-cognitive and neuroprotective effects of BAY 73-6691. The inhibitor was shown to enhance acquisition, consolidation, and retention of long-term memory and to attenuate chemically-induced memory deficits.[10] Furthermore, it has demonstrated neuroprotective effects against amyloid-β (Aβ) peptide-induced oxidative stress in both in vitro and in vivo models of Alzheimer's disease.[4][17]

Key Experiment: Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular correlate of learning and memory. BAY 73-6691 has been shown to enhance early-phase LTP after weak tetanic stimulation in hippocampal slices from aged rats.[10]

Protocol: Hippocampal Slice Electrophysiology

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.[12]

-

Recovery: Slices are allowed to recover for at least one hour in an interface chamber containing oxygenated aCSF at room temperature.[12]

-

Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Measurement: Stable baseline responses are recorded for 15-20 minutes by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz).

-

Drug Perfusion: this compound is added to the perfusion aCSF at the desired concentration.

-

LTP Induction: LTP is induced by applying a weak tetanic stimulation (a short, high-frequency burst of stimuli).[10]

-

Post-Tetanus Recording: fEPSPs are recorded for at least 60 minutes post-stimulation to measure the degree and stability of potentiation.

-

Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.

Key Experiment: Morris Water Maze

This task assesses spatial learning and memory. In an Alzheimer's disease mouse model, BAY 73-6691 administration improved performance in this test.[17]

Protocol: Morris Water Maze

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Habituation: For 1-2 days prior to training, mice are handled and allowed a 60-second free swim in the pool without the platform to acclimate.[12]

-

Drug Administration: Mice are treated with this compound or a vehicle control, typically via intraperitoneal injection, at a set time before the daily training session.[17]

-

Acquisition Training: Over several consecutive days (e.g., 5 days), mice undergo multiple trials per day. For each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the final training trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.[12] Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.

Conclusion

This compound is a selective inhibitor of the PDE9A enzyme. Its primary function is to block the degradation of cGMP, thereby enhancing cGMP-dependent signaling pathways. This mechanism has shown significant therapeutic potential in preclinical models, particularly for improving cognitive function and providing neuroprotection in the context of neurodegenerative diseases like Alzheimer's. The potentiation of the cGMP/PKG/CREB pathway appears to be a key driver of its effects on synaptic plasticity and memory. The detailed protocols and quantitative data presented herein provide a foundation for further research and development of PDE9A inhibitors as a novel therapeutic class.

References

- 1. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]

- 2. PDE9A - Wikipedia [en.wikipedia.org]

- 3. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. giiresearch.com [giiresearch.com]

- 8. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 17. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-BAY 73-6691 structure and chemical properties

An In-depth Technical Guide on (S)-BAY 73-6691: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of this compound, a notable phosphodiesterase 9 (PDE9) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Core Chemical Structure and Properties

This compound is the (S)-enantiomer of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more active form, and this compound is often utilized as a negative control in research settings to ascertain stereospecific effects.[1] Both enantiomers are crucial for understanding the specific interactions with the PDE9A enzyme.

The compound is a pyrazolopyrimidine derivative.[2] Its core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one backbone, substituted with a 2-chlorophenyl group, an oxo group, and a (2S)-3,3,3-trifluoro-2-methylpropyl group at respective positions.[2]

Physicochemical and Identification Data

The key chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [3] |

| CAS Number | 794568-91-5 | [3][4] |

| Molecular Formula | C₁₅H₁₂ClF₃N₄O | [3][5][] |

| Molecular Weight | 356.73 g/mol | [3][5][] |

| Appearance | Solid powder, Off-white | [][7] |

| Solubility | Soluble in DMSO (>20 mg/mL)[], not in water[7] | [][7] |

| Storage Temperature | -20°C for long term (months to years), 0-4°C for short term (days to weeks) | [7] |

| SMILES | C1(C--INVALID-LINK--C(F)(F)F)=NC(=O)C2C=NN(C3=CC=CC=C3Cl)C=2N1 | [3] |

| InChI Key | FFPXPXOAFQCNBS-DEOSSOPVSA-N | [7] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of phosphodiesterase 9A (PDE9A).[8] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[8][9] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.

Elevated cGMP levels subsequently activate downstream signaling cascades, most notably the nitric oxide (NO)/cGMP-dependent protein kinase (PKG)/CREB pathway.[10][11] This pathway is integral to neuronal functions, including synaptic plasticity, learning, and memory.[8][10] The inhibition of PDE9A is therefore being investigated as a potential therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, where enhancing cGMP signaling could be beneficial.[7][8]

Experimental Protocols and Applications

This compound, primarily as a control, and its (R)-enantiomer have been characterized through various in vitro and in vivo experimental models. These studies are crucial for determining the compound's efficacy, selectivity, and potential therapeutic effects.

In Vitro Cellular Activity Assay

A key experiment to determine the cellular activity of PDE9 inhibitors involves using a specially engineered reporter cell line.[12] This assay provides a real-time measurement of intracellular cGMP modulation.

Objective: To assess the ability of this compound to inhibit intracellular PDE9 activity.

Methodology:

-

Cell Line: A Chinese hamster ovary (CHO) cell line is stably transfected to express human PDE9A, soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin.[12]

-

Principle: Intracellular cGMP levels are monitored via aequorin luminescence, which is triggered by Ca²+ influx through the cGMP-sensitive CNGA2 channel.[12]

-

Procedure:

-

Cells are treated with a submaximal stimulating concentration of an sGC activator (e.g., BAY 58-2667) to induce a baseline level of cGMP production.[12]

-

Increasing concentrations of this compound are then added.

-

The resulting luminescence signal, corresponding to intracellular cGMP accumulation, is measured.

-

-

Expected Outcome: An effective PDE9 inhibitor will potentiate the cGMP signal generated by the sGC activator, causing a concentration-dependent increase in luminescence and a leftward shift in the concentration-response curve.[12]

In Vivo Model for Neuroprotection

Animal models are essential for evaluating the neuroprotective effects of PDE9 inhibitors in a physiological context, particularly for conditions like Alzheimer's disease.

Objective: To evaluate the protective effects of this compound against amyloid-β (Aβ) peptide-induced oxidative stress and memory impairment in mice.[7]

Methodology:

-

Animal Model: Mice are subjected to an intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ to induce a model of Alzheimer's-like pathology.[7]

-

Treatment: Following the Aβ injection, mice are treated with this compound via intraperitoneal (i.p.) injection, typically once daily for a specified period (e.g., 10 days).[7]

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or passive avoidance tasks to measure learning and memory.[13]

-

Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus) is collected to measure markers of oxidative stress, apoptosis, and other relevant biochemical parameters.[7][13]

-

Control Groups: The experiment includes sham-operated controls, a vehicle-treated Aβ group, and multiple dose groups for this compound.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of a compound is a critical parameter. For PDE inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The (R)-enantiomer of BAY 73-6691 is significantly more potent than the (S)-enantiomer.

| Compound | Target | IC₅₀ Value | Assay Type | Reference(s) |

| (R)-BAY 73-6691 | Human PDE9A | 22 nM | Enzymatic Assay | [9] |

| This compound | Human PDE9A | 88 nM | Enzymatic Assay | [9] |

| (R)-BAY 73-6691 | Murine PDE9 | 100 nM | Enzymatic Assay | [12] |

Conclusion

This compound is a selective inhibitor of PDE9A and serves as an important research tool, particularly as a stereoisomeric control for its more potent (R)-enantiomer. Its ability to modulate the cGMP signaling pathway underscores the therapeutic potential of PDE9A inhibition for neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds, facilitating further advancements in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bay 73-6691 | C15H12ClF3N4O | CID 135541419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 794568-91-5 | MFCD31735114 | this compound [aaronchem.com]

- 4. This compound | 794568-91-5 [sigmaaldrich.com]

- 5. 794568-91-5|this compound|BLD Pharm [bldpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 9. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Genesis of a Novel Cognitive Enhancer: A Technical Guide to the Discovery and History of BAY 73-6691, a Pioneering PDE9 Inhibitor

For Immediate Release to the Scientific Community

This technical guide provides an in-depth exploration of the discovery, history, and preclinical validation of BAY 73-6691, the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Developed by Bayer, this compound has been instrumental in elucidating the role of PDE9A in cognitive processes and has been a valuable tool in the exploration of novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with BAY 73-6691.

Introduction: The Rationale for PDE9A Inhibition

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase with a high affinity for its substrate, playing a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[3] Notably, PDE9A is highly expressed in brain regions crucial for learning and memory, including the neocortex, hippocampus, and striatum.[1][2] Its primary function is to hydrolyze cGMP, a second messenger in the nitric oxide (NO) signaling cascade, which is pivotal for synaptic plasticity. By inhibiting PDE9A, it was hypothesized that cGMP levels would be elevated, thereby enhancing downstream signaling pathways essential for memory formation and consolidation.[1][2] This hypothesis laid the groundwork for the development of selective PDE9A inhibitors as potential cognitive enhancers.

The Discovery of BAY 73-6691: A Milestone in PDE Research

BAY 73-6691, chemically identified as 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, emerged as the first compound to exhibit potent and selective inhibition of the PDE9A enzyme.[1][2] Its discovery marked a significant advancement in the field, providing a crucial pharmacological tool to investigate the therapeutic potential of targeting PDE9A.

In Vitro Profile: Potency and Selectivity

The inhibitory activity of BAY 73-6691 against PDE9A was established through rigorous in vitro enzymatic assays. The compound demonstrated potent inhibition of both human and murine PDE9A, with moderate to low activity against other phosphodiesterase families, highlighting its selectivity.

| Parameter | Species | Value | Assay System | Reference |

| IC50 | Human | 55 nM | Recombinant PDE9 | [3][4] |

| Ki | Human | 45 nM | Recombinant PDE9 | [3] |

| IC50 | Murine | 100 nM | Recombinant PDE9 | [3][4] |

Table 1: In Vitro Potency of BAY 73-6691 against PDE9A

Mechanism of Action: Enhancing the cGMP Signaling Cascade

The pro-cognitive effects of BAY 73-6691 are attributed to its modulation of the NO/cGMP signaling pathway. By inhibiting PDE9A, BAY 73-6691 prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes crucial for synaptic plasticity and the formation of long-term memories.

Preclinical Efficacy: Evidence from In Vivo and Ex Vivo Models

The therapeutic potential of BAY 73-6691 as a cognitive enhancer has been substantiated through a variety of preclinical studies. These experiments have demonstrated its ability to improve memory and learning in rodent models of cognitive impairment.

Enhancement of Synaptic Plasticity: Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a cellular correlate of learning and memory, was significantly enhanced in the presence of BAY 73-6691 in hippocampal slices from aged rats. This provides a direct link between the compound's mechanism of action and its effects on synaptic function.

Improvement in Cognitive Performance: Behavioral Assays

A battery of behavioral tests in rodents has consistently shown the pro-cognitive effects of BAY 73-6691.

| Behavioral Test | Animal Model | Effect of BAY 73-6691 |

| Social Recognition Task | Rodents | Enhanced acquisition, consolidation, and retention of long-term memory. |

| Passive Avoidance Task | Rodents with scopolamine-induced deficits | Attenuated retention deficits. |

| T-Maze Alternation Task | Rodents with MK-801-induced deficits | Attenuated short-term memory deficits. |

Table 2: Summary of In Vivo Efficacy of BAY 73-6691 in Rodent Models of Cognition.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 73-6691.

PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of BAY 73-6691 on PDE9A activity.

-

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A. Inhibition of the enzyme prevents this change.[5]

-

Materials:

-

Recombinant human PDE9A enzyme.

-

FAM-labeled cGMP substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

BAY 73-6691 (and other test compounds).

-

384-well black microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of BAY 73-6691 in DMSO and then in assay buffer.

-

Add the diluted compound or vehicle control to the wells of the microplate.

-

Add the PDE9A enzyme solution to all wells except the negative control.

-

Initiate the reaction by adding the FAM-labeled cGMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This ex vivo experiment assesses the effect of BAY 73-6691 on synaptic plasticity.

-

Principle: LTP is induced by high-frequency stimulation of synaptic pathways in hippocampal slices, and the resulting enhancement of synaptic transmission is measured.

-

Materials:

-

Adult male Wistar rats.

-

Artificial cerebrospinal fluid (aCSF).

-

Vibratome for slicing.

-

Recording chamber and perfusion system.

-

Stimulating and recording electrodes.

-

Data acquisition system.

-

-

Procedure:

-

Prepare 400 µm thick transverse hippocampal slices from the rat brain.

-

Allow slices to recover in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period.

-

Apply BAY 73-6691 to the perfusion medium.

-

Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

Continue recording fEPSPs to measure the potentiation of the synaptic response.

-

Analyze the change in fEPSP slope or amplitude compared to baseline.

-

Passive Avoidance Task

This in vivo test evaluates the effect of BAY 73-6691 on fear-motivated learning and memory.

-

Principle: The test relies on the animal's innate preference for a dark environment and its ability to learn to avoid a location associated with an aversive stimulus (a mild footshock).[6][7]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a footshock.

-

Procedure:

-

Training (Day 1): Place the animal in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild footshock is delivered.

-

Testing (Day 2): Place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.

-

Administer BAY 73-6691 or vehicle at a specified time before the training or testing session, depending on the memory phase being investigated (acquisition, consolidation, or retrieval).

-

Conclusion and Future Directions

The discovery of BAY 73-6691 as the first potent and selective PDE9A inhibitor was a pivotal moment in neuroscience research. It not only validated PDE9A as a druggable target for cognitive disorders but also provided an invaluable chemical probe to unravel the complexities of the cGMP signaling pathway in the brain. The extensive preclinical data consistently demonstrate its ability to enhance synaptic plasticity and improve cognitive performance in various animal models. While BAY 73-6691 itself has not progressed to late-stage clinical trials for Alzheimer's disease, the foundational research conducted with this compound has paved the way for the development of a new generation of PDE9A inhibitors. The insights gained from the study of BAY 73-6691 continue to inform and inspire the ongoing quest for effective treatments for neurodegenerative diseases.

References

- 1. 2.8. Passive Avoidance Test [bio-protocol.org]

- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 3. | BioWorld [bioworld.com]

- 4. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 7. Passive avoidance test [panlab.com]

An In-depth Technical Guide to the Pharmacodynamics of (S)-BAY 73-6691

This guide provides a detailed overview of the pharmacodynamics of (S)-BAY 73-6691, a selective inhibitor of phosphodiesterase type 9 (PDE9). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization.

Introduction and Mechanism of Action

This compound is the (S)-enantiomer of the compound BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a high-affinity, cGMP-specific phosphodiesterase, an enzyme that catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP).[2][4] This enzyme is predominantly expressed in the brain—with high concentrations in the hippocampus, neocortex, and striatum—as well as in the kidney and spleen.[5][6]

The primary mechanism of action of this compound is the competitive inhibition of the PDE9A catalytic site. This inhibition reduces the degradation of intracellular cGMP, leading to its accumulation. Elevated cGMP levels, in turn, activate downstream signaling cascades, most notably involving Protein Kinase G (PKG).[7] This modulation of the cGMP pathway is central to the compound's effects on neuronal function, particularly in processes underlying synaptic plasticity and memory.[7][8][9] Research suggests that PDE9A regulates cGMP signaling cascades that are independent of the nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway, pointing towards a primary role in modulating cGMP generated by particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[10] However, in cellular systems, this compound has been shown to potentiate cGMP signals generated by sGC activators.[6][11]

Core Signaling Pathway

Inhibition of PDE9A by this compound directly impacts the cGMP/PKG/CREB signaling pathway, which is crucial for synaptic plasticity and memory consolidation. The sequence of events is as follows: this compound binds to and inhibits PDE9A, preventing the breakdown of cGMP. The resulting increase in intracellular cGMP concentration leads to the activation of Protein Kinase G (PKG). Activated PKG then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in long-term potentiation (LTP) and synaptic strengthening.[7][8][9]

References

- 1. This compound | 794568-91-5 | BC162667 | Biosynth [biosynth.com]

- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 6. BAY 73-6691 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of (S)-BAY 73-6691

An In-Depth Technical Guide to the In Vitro Characterization of (S)-BAY 73-6691

Introduction

This compound, the S-enantiomer of 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, is a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a cGMP-specific phosphodiesterase, an enzyme family responsible for the degradation of cyclic nucleotides, which are crucial second messengers in various intracellular signaling pathways.[3] PDE9 exhibits a high affinity for cGMP (Km = 70 nM) and is expressed in brain regions relevant to cognition, such as the hippocampus, cortex, and striatum, making it a therapeutic target for neurodegenerative disorders like Alzheimer's disease.[4][5] This document provides a comprehensive overview of the , detailing its inhibitory potency, selectivity, cellular activity, and the experimental protocols used for its evaluation.

Biochemical Potency and Selectivity

The inhibitory activity of BAY 73-6691 has been assessed against various phosphodiesterase enzymes. The compound demonstrates potent inhibition of PDE9 and displays selectivity over other PDE families. Notably, there is a stereochemical preference, with the (R)-enantiomer showing slightly higher affinity for PDE9A than the (S)-enantiomer.[6]

Table 1: Inhibitory Potency (IC50) Against PDE9A

| Compound | Target Enzyme | IC50 (nM) | Source |

| This compound | Human PDE9A | 88 | [6] |

| (R)-BAY 73-6691 | Human PDE9A | 22 | [6] |

| BAY 73-6691 (racemate) | Human PDE9A | 55 | [1][7] |

| BAY 73-6691 (racemate) | Murine PDE9A | 100 | [1][7] |

Table 2: Selectivity Profile of IMR-687 (A structurally similar PDE9i) for comparison

Data for a comprehensive selectivity profile of this compound was not available. The following data for IMR-687, another potent PDE9A inhibitor, is provided to illustrate a typical selectivity profile.

| PDE Isoform | IC50 (µM) | Selectivity Fold (vs. PDE9A1) |

|---|---|---|

| PDE1A3 | 88.4 | >800x |

| PDE1B | 8.48 | >800x |

| PDE1C | 12.2 | >800x |

| PDE5A2 | 81.9 | >800x |

Data from a study on IMR-687 shows high selectivity for PDE9A over other isoforms.[8]

Mechanism of Action: The cGMP Signaling Pathway

BAY 73-6691 exerts its effects by preventing the degradation of cGMP, thereby amplifying the downstream signaling cascade. This pathway is often initiated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn can phosphorylate various substrates, including the CREB (cAMP response element-binding) protein, influencing gene transcription and synaptic plasticity.[9][10][11]

Caption: cGMP signaling pathway modulated by this compound.

Cellular Activity

In a cellular context, this compound effectively inhibits intracellular PDE9 activity.[1][7] While the inhibitor alone may not significantly raise basal cGMP levels, it markedly potentiates the cGMP accumulation induced by sGC activators like BAY 58-2667.[1] This demonstrates that the compound can penetrate cells and engage its intracellular target to amplify cGMP signals generated by upstream stimuli.

Table 3: Cellular and Electrophysiological Effects

| Assay | System | Treatment | Effect | Source |

| cGMP Reporter Assay | CHO cells expressing PDE9, sGC, CNGA2 | BAY 73-6691 + sGC activator (BAY 58-2667) | Potentiated cGMP signals and luminescence | [1] |

| Synaptic Plasticity | Rat Hippocampal Slices (Young Wistar) | 10 µM BAY 73-6691 | Enhanced early Long-Term Potentiation (LTP) after weak tetanic stimulation | [3][9] |

| Synaptic Plasticity | Rat Hippocampal Slices (Young Wistar) | 30 µM BAY 73-6691 | No effect on early LTP | [3][9] |

| Basal Transmission | Rat Hippocampal Slices (Young Wistar) | 10 µM or 30 µM BAY 73-6691 | No effect | [3][9] |

Experimental Protocols

PDE Inhibition Assay (IC50 Determination)

This protocol outlines the general method for determining the inhibitory potency of a compound against PDE enzymes.

-

Enzyme and Substrate Preparation : Recombinant human PDE9A catalytic domain is used. The substrate, 3H-labeled cGMP, is prepared in an assay buffer containing Tris-HCl, MgCl2, and DTT.[12]

-

Inhibitor Dilution : this compound is serially diluted to create a range of concentrations (typically at least eight) to generate a dose-response curve.[12]

-

Reaction Incubation : The reaction is initiated by mixing the PDE9A enzyme, the inhibitor at a specific concentration, and the 3H-cGMP substrate. The mixture is incubated at room temperature for a set period (e.g., 15 minutes). The enzyme concentration is chosen to ensure that less than 80% of the substrate is hydrolyzed during the reaction time.[12]

-

Reaction Termination : The reaction is stopped by the addition of 0.2 M ZnSO4.[12]

-

Product Separation : The reaction product, 3H-GMP, is precipitated by adding 0.25 M BaSO4. Unreacted 3H-cGMP remains in the supernatant.[12]

-

Quantification : The radioactivity in the supernatant is measured using a liquid scintillation counter. The amount of hydrolyzed substrate is calculated by subtracting the supernatant radioactivity from the total initial radioactivity.[12]

-

Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve using non-linear regression.[6][12]

Cellular cGMP Reporter Assay

This assay measures the intracellular activity of PDE9 inhibitors in a live-cell system.[1]

Caption: Workflow for the cGMP reporter cell line assay.

-

Cell Line : A Chinese Hamster Ovary (CHO) cell line is engineered to stably express four key proteins: PDE9, soluble guanylate cyclase (sGC), the cGMP-gated cation channel CNGA2, and the photoprotein aequorin.[1]

-

Stimulation : Cells are stimulated with a submaximal concentration of an sGC activator (e.g., BAY 58-2667) in the presence of varying concentrations of this compound.[1]

-

Intracellular Cascade : The sGC activator stimulates cGMP production. This compound inhibits PDE9, leading to a potentiated increase in intracellular cGMP concentration.[1]

-

Signal Transduction : The elevated cGMP levels cause the CNGA2 cation channels to open, allowing an influx of Ca²⁺ into the cell.[1]

-

Detection : The influx of Ca²⁺ binds to and activates the photoprotein aequorin, which emits light (luminescence). This light emission is measured in real-time and serves as a direct readout of intracellular cGMP levels.[1]

-

Analysis : The concentration-dependent increase in luminescence in the presence of the inhibitor is used to characterize its cellular potency.[1]

Hippocampal Slice Electrophysiology (LTP Measurement)

This protocol is used to assess the effect of a compound on synaptic plasticity in an ex vivo brain tissue preparation.[3][9]

-

Slice Preparation : Young adult Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Incubation : Slices are allowed to recover in an interface chamber with continuous aCSF perfusion, saturated with 95% O₂ / 5% CO₂ at a constant temperature (e.g., 32°C).

-

Electrode Placement : A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral-commissural pathway.

-

Baseline Recording : Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application : this compound is added to the perfusion aCSF at the desired concentration (e.g., 10 µM) and allowed to equilibrate for 20-30 minutes before inducing LTP.[3]

-

LTP Induction : Long-Term Potentiation is induced using a weak tetanic stimulation protocol (e.g., a single 1-second train of 100 Hz stimulation).[3][9]

-

Post-Tetanic Recording : fEPSPs are recorded for at least 60-120 minutes following the tetanus to measure the potentiation of the synaptic response.

-

Data Analysis : The slope of the fEPSP is measured and normalized to the pre-tetanus baseline. The degree of potentiation in the drug-treated slices is compared to that in control (vehicle-treated) slices.[3]

Caption: Logical diagram of this compound's selectivity.

References

- 1. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]

- 9. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of (S)-BAY 73-6691 in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY 73-6691 is the less potent enantiomer of the racemate BAY 73-6691, a first-in-class, potent, and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] While the (R)-enantiomer exhibits higher affinity, both molecules target PDE9A, an enzyme highly expressed in the brain, particularly in regions crucial for cognitive function such as the hippocampus and cortex.[1][2] PDE9A is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9A, this compound elevates cGMP concentrations, thereby modulating downstream signaling pathways implicated in synaptic plasticity and memory formation.[3][4] This technical guide provides a comprehensive overview of the molecular target of this compound in the brain, including its mechanism of action, quantitative binding data, and detailed experimental protocols.

Molecular Target: Phosphodiesterase 9A (PDE9A)

The primary molecular target of this compound in the brain is the enzyme phosphodiesterase 9A (PDE9A).[1] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as key regulators of second messenger signaling. PDE9A is distinguished by its high affinity for cGMP.[5]

Enantiomeric Specificity

BAY 73-6691 is a chiral molecule, and its enantiomers display differential activity. The (R)-enantiomer, (R)-BAY 73-6691, is the more potent inhibitor of PDE9A. Crystallographic and mutagenesis studies have revealed that while both enantiomers interact with the active site of PDE9A, the orientation of the fluoromethyl group differs, which may account for the observed difference in affinity.[6][7]

Data Presentation: Quantitative Analysis of BAY 73-6691 Inhibition

The inhibitory potency and selectivity of both the racemate and the individual enantiomers of BAY 73-6691 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| BAY 73-6691 (racemate) | Human PDE9A | 55 | Biochemical Assay | [1] |

| (R)-BAY 73-6691 | Human PDE9A | 22 | Biochemical Assay | [6][7] |

| This compound | Human PDE9A | 88 | Biochemical Assay | [6][7] |

| BAY 73-6691 (racemate) | Murine PDE9A | 100 | Biochemical Assay | [1] |

| Table 1: Inhibitory Potency (IC50) of BAY 73-6691 and its Enantiomers against PDE9A. |

| PDE Subtype | (R)-BAY 73-6691 IC50 (nM) | This compound IC50 (nM) | Selectivity Fold ((S)/(R)) | Reference |

| PDE9A | 22 | 88 | 4 | [6][7] |

| Table 2: Enantiomeric Selectivity of BAY 73-6691 for PDE9A. |

Signaling Pathways

Inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can modulate neuronal function through several downstream signaling pathways. Interestingly, research suggests that PDE9A inhibition can elevate cGMP levels independently of the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, suggesting a distinct mechanism of action.[3] However, for the transformation of early to late long-term potentiation (LTP), the NO-cGMP-Protein Kinase G (PKG) pathway appears to be involved.[4] The downstream effectors of cGMP in neurons include PKG, cyclic nucleotide-gated (CNG) ion channels, and other phosphodiesterases.[8]

References

- 1. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 3. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitric Oxide Depresses GABAA Receptor Function via Coactivation of cGMP-Dependent Kinase and Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving (S)-BAY 73-6691 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of (S)-BAY 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

This compound is a small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and cellular signaling. Its use in in vitro studies is pivotal for investigating the therapeutic potential of PDE9A inhibition in neurodegenerative disorders and other conditions. Proper dissolution and handling of this compound are the first critical steps for successful cell-based assays.

Chemical Properties and Solubility

This compound is an off-white powder.[1][] It is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[3]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (280.32 mM) | [4][5] |

| DMSO | >20 mg/mL | [1][] |

| DMSO | >10 mg/mL | [6] |

| Water | Insoluble | [3] |

Note: The hygroscopic nature of DMSO can impact the solubility of the compound. It is highly recommended to use a fresh, unopened vial of anhydrous, cell culture-grade DMSO for the preparation of stock solutions.[4][5]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.67 mg of the compound (Molecular Weight: 356.73 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Mixing: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. The solution should be clear.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][5] Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[4][5]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to the final desired concentration in cell culture medium.

Materials:

-

100 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in the cell culture medium:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.

-

Add the appropriate volume of this intermediate solution to your cell culture plates. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

-

-

Direct Dilution (for higher concentrations): For higher final concentrations, direct dilution may be feasible. However, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1% v/v).

-

Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

-

Mixing: Gently mix the contents of the cell culture plates or flasks after adding the working solution to ensure even distribution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.

References

Application Notes and Protocols for the Use of (S)-BAY 73-6691 in SH-SY5Y Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating cGMP-dependent signaling pathways.[1] In the context of neurodegenerative disease models, particularly those for Alzheimer's disease, this compound has demonstrated neuroprotective effects in SH-SY5Y human neuroblastoma cells. Specifically, it has been shown to mitigate amyloid-beta (Aβ)-induced cytotoxicity, oxidative stress, and apoptosis.[2][3] These application notes provide a comprehensive overview of the use of this compound in SH-SY5Y cells, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound in SH-SY5Y cells exposed to amyloid-beta (Aβ).

| Treatment Group | Cell Viability (% of Control) |

| Control | 100 |

| Aβ (20 µM) | ~50-60% |

| Aβ (20 µM) + this compound (50 µg/mL) | Increased |

| Aβ (20 µM) + this compound (100 µg/mL) | Further Increased |

| Aβ (20 µM) + this compound (150 µg/mL) | Significantly Increased |

| Aβ (20 µM) + this compound (200 µg/mL) | Near Control Levels |

| Note: Exact percentages for cell viability with this compound treatment are described as a dose-dependent alleviation of Aβ-induced loss of viability.[2] |

| Treatment Group | Apoptosis Rate |

| Control | Baseline |

| Aβ (20 µM) | High Degree of Apoptosis |

| Aβ (20 µM) + this compound (50-200 µg/mL) | Attenuated Apoptosis |

| Note: this compound dose-dependently attenuates the Aβ-induced increase in apoptotic cells.[2][3] |

| Treatment Group | Oxidative Stress Level |

| Control | Baseline |

| Aβ (20 µM) | Increased Oxidative Stress |

| Aβ (20 µM) + this compound (50-150 µg/mL) | Dose-dependently Attenuated |

| Aβ (20 µM) + this compound (200 µg/mL) | Almost Neutralized |

| Note: Oxidative damage was almost neutralized at a concentration of 200 µg/mL of this compound.[2][3] |

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in SH-SY5Y cells.

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the routine culture of SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12 (1:1)

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Antibiotic-antimycotic solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Maintain SH-SY5Y cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS, 2 mM L-glutamine, and 1x antibiotic-antimycotic solution.[2]

-

Incubate the cells in a humidified atmosphere at 37°C with 5% CO₂.[2]

-

For passaging, aspirate the culture medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.

Aβ and this compound Treatment

This protocol outlines the treatment of SH-SY5Y cells with amyloid-beta and this compound.

Materials:

-

SH-SY5Y cells cultured as described above

-

Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide

-

This compound

-

Sterile, nuclease-free water or appropriate solvent for Aβ reconstitution

-

DMSO for this compound stock solution

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells into 96-well plates at a density of 1x10⁵ cells per well.[2]

-

Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare a stock solution of Aβ₂₅₋₃₅ peptide. Freshly prepare a working solution of 20 µM Aβ₂₅₋₃₅ in cell culture medium before each experiment.[2]

-

Prepare a stock solution of this compound in DMSO. Prepare working solutions at different concentrations (e.g., 50, 100, 150, and 200 µg/mL) by diluting the stock solution in cell culture medium.[2]

-

Treat the cells with 20 µM Aβ₂₅₋₃₅ with or without the different concentrations of this compound.[2]

-

Include appropriate controls: untreated cells, cells treated with Aβ₂₅₋₃₅ alone, and cells treated with this compound alone.

-

Incubate the plates for the desired experimental duration (e.g., 24-48 hours).

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

-

Treated SH-SY5Y cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

After incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

-

Treated SH-SY5Y cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Oxidative Stress Assay (Intracellular ROS Measurement)

This protocol measures the levels of intracellular reactive oxygen species (ROS).

Materials:

-

Treated SH-SY5Y cells in a 96-well plate

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

After treatment, remove the culture medium and wash the cells with warm serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

Express the ROS levels as a percentage of the control.

Conclusion

This compound demonstrates significant neuroprotective potential in SH-SY5Y cells by mitigating Aβ-induced toxicity. Its mechanism of action, centered on the inhibition of PDE9A and subsequent elevation of cGMP, offers a promising therapeutic avenue for neurodegenerative diseases. The protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and similar compounds in a cellular model of Alzheimer's disease.

References

- 1. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Oxidative stress induced by beta-amyloid peptide(1-42) is involved in the altered composition of cellular membrane lipids and the decreased expression of nicotinic receptors in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-BAY 73-6691 in Cognitive Enhancement Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (S)-BAY 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, for the purpose of cognitive enhancement in murine models. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the pro-cognitive effects of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of PDE9A, an enzyme primarily expressed in the brain, with high concentrations in regions crucial for learning and memory, such as the neocortex and hippocampus.[1][2] PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways. The cognitive-enhancing effects of this compound are attributed to its ability to increase intracellular cGMP levels by preventing its degradation. This amplification of cGMP signaling is believed to modulate the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway, which is critically involved in synaptic plasticity, long-term potentiation (LTP), and memory formation.[1][3][4]

The proposed signaling cascade begins with the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate. This activation leads to an influx of calcium ions (Ca2+), which stimulates nitric oxide synthase (nNOS) to produce NO.[5][6][7] NO, in turn, activates soluble guanylate cyclase (sGC) to synthesize cGMP. By inhibiting PDE9A, this compound prolongs the action of cGMP, leading to the activation of PKG and subsequent phosphorylation of CREB, a transcription factor that regulates the expression of genes involved in synaptic plasticity and memory consolidation.[2][4][8]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various cognitive enhancement paradigms in mice.

Table 1: Social Recognition Test

| Mouse Strain | Dosage (mg/kg) | Administration Route | Timing of Administration | Observed Effect |

| C57BL/6JOlaHsd | 0.3 | p.o. | 30 minutes before T1 | Improved retention performance |

| C57BL/6JOlaHsd | 3.0 | p.o. | 30 minutes before T1 | Improved retention performance |

Table 2: T-Maze Continuous Alternation Task (MK-801-induced deficit model)

| Mouse Strain | Dosage (mg/kg) | Administration Route | Timing of Administration | Observed Effect |

| C57BL | 1.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |

| C57BL | 3.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |

| C57BL | 10.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |

Table 3: Morris Water Maze (Aβ25-35-induced deficit model)

| Mouse Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Observed Effect |

| ICR | Not Specified | i.p. | 10 days | Improved learning and memory |

Detailed Experimental Protocols